N-(3-acetylphenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide
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Overview
Description
N-(3-acetylphenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, along with acetyl, chloro, and methoxy substituents that contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions One common method begins with the preparation of the benzothiophene core, which can be synthesized through cyclization reactions involving sulfur-containing precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antimicrobial properties may result from disrupting bacterial cell membranes or interfering with essential metabolic processes.
Comparison with Similar Compounds
N-(3-acetylphenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives, such as:
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical properties and biological activities
Properties
Molecular Formula |
C18H14ClNO3S |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H14ClNO3S/c1-10(21)11-4-3-5-12(8-11)20-18(22)17-16(19)14-7-6-13(23-2)9-15(14)24-17/h3-9H,1-2H3,(H,20,22) |
InChI Key |
FSYXWTRNTPUSND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl |
Origin of Product |
United States |
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